
6-Chloro-4-nitro-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-nitro-2,2’-bipyridine is a bipyridine derivative characterized by the presence of a chlorine atom at the 6-position and a nitro group at the 4-position of the bipyridine ring. Bipyridines are a class of compounds known for their ability to coordinate with metal ions, making them valuable in various fields such as catalysis, material science, and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-nitro-2,2’-bipyridine typically involves the nitration of 6-chloro-2,2’-bipyridine. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration .
Industrial Production Methods: Industrial production of 6-Chloro-4-nitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters are optimized to achieve high efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-4-nitro-2,2’-bipyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or water).
Major Products:
Reduction: 6-Chloro-4-amino-2,2’-bipyridine.
Substitution: Various substituted bipyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-4-nitro-2,2’-bipyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-nitro-2,2’-bipyridine is primarily related to its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine ring act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction . The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions used .
Comparación Con Compuestos Similares
4,4’-Bipyridine: Lacks the chlorine and nitro substituents, making it less reactive in certain substitution reactions.
6-Chloro-2,2’-bipyridine: Similar structure but lacks the nitro group, affecting its electronic properties and reactivity.
4-Nitro-2,2’-bipyridine: Lacks the chlorine substituent, influencing its coordination behavior with metal ions.
Uniqueness: 6-Chloro-4-nitro-2,2’-bipyridine is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and coordination capabilities. These functional groups allow for a wider range of chemical modifications and applications compared to its unsubstituted counterparts .
Propiedades
Fórmula molecular |
C10H6ClN3O2 |
|---|---|
Peso molecular |
235.62 g/mol |
Nombre IUPAC |
2-chloro-4-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-6-7(14(15)16)5-9(13-10)8-3-1-2-4-12-8/h1-6H |
Clave InChI |
RDXRKYGUHSUPIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


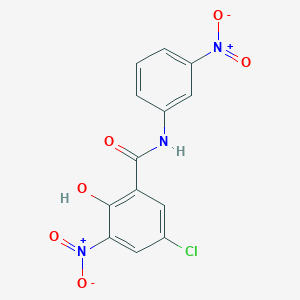
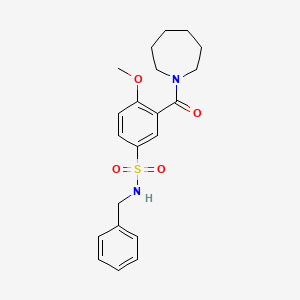
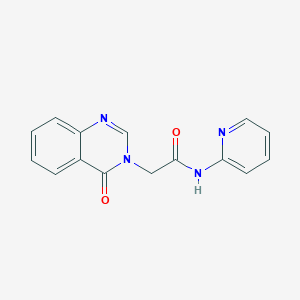
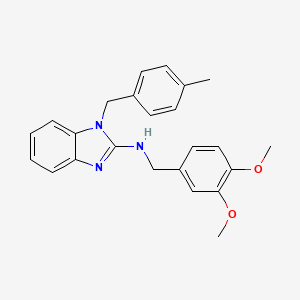
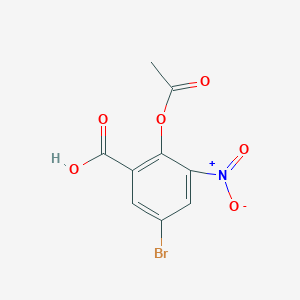
![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487453.png)
![Ethyl 3-(pentanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487457.png)
![ethyl 4-({[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12487465.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487468.png)

![2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487479.png)
![Ethyl 3-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487485.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}hexanamide](/img/structure/B12487486.png)

